

An In-depth Technical Guide to the Rhodium-Rhodium Bond in Dirhodium Tetraacetate

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Compound of Interest

Compound Name: Rhodium acetate

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Abstract: Dirhodium(II) tetraacetate, $[\text{Rh}_2(\text{OAc})_4]$, is a paddlewheel-type dinuclear complex that has garnered significant interest in catalysis, materials science, and medicinal chemistry. Central to its unique reactivity and structural properties is the rhodium-rhodium (Rh-Rh) bond. This technical guide provides a detailed examination of the electronic structure, bond characteristics, and spectroscopic signatures of this metal-metal bond. It is intended for researchers, scientists, and drug development professionals seeking a fundamental understanding of this important chemical entity.

The Nature of the Rhodium-Rhodium Bond

Dirhodium(II) tetraacetate and its derivatives feature a distinctive "paddlewheel" structure where two rhodium atoms are held in close proximity by four bridging carboxylate ligands.^[1] This framework facilitates a direct metal-metal bond, which is a defining characteristic of the molecule. Each rhodium atom is in the +2 oxidation state, a relatively uncommon state for mononuclear rhodium compounds but one that is stabilized in this dimeric form.^[2]

Electronic Structure and Molecular Orbitals

The interaction between the two Rh(II) centers, each with a d^7 electron configuration, leads to the formation of a set of molecular orbitals (MOs) that define the Rh-Rh bond. The resulting electron configuration is $\sigma^2\pi^4\delta^2\delta^2\pi^4$.^[2] This configuration indicates a net single bond between the two rhodium atoms, composed of one σ bond, two π bonds, and one δ bond, which are counteracted by electrons in the corresponding antibonding orbitals. The highest occupied molecular orbital (HOMO) is the π^* orbital, and the lowest unoccupied molecular orbital

(LUMO) is the σ^* orbital. The presence of electrons in antibonding orbitals makes this an "electron-rich" single bond.[2]

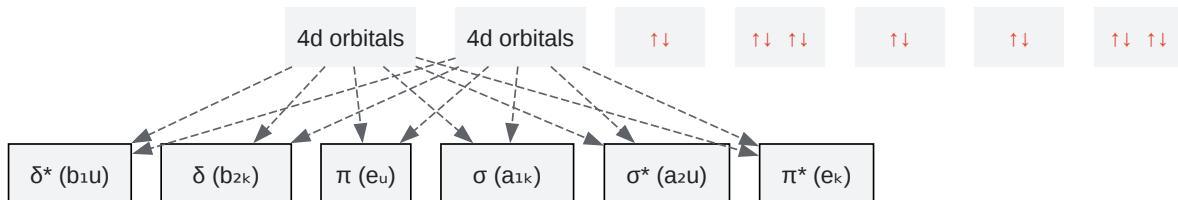


Figure 1: Molecular Orbital Diagram for the Rh-Rh Bond

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Caption: Molecular orbital energy levels for the Rh-Rh bond.

Bond Length and Influence of Axial Ligands

The Rh-Rh bond length in dirhodium tetraacetate dihydrate, $[\text{Rh}_2(\text{OAc})_4(\text{H}_2\text{O})_2]$, has been determined by single-crystal X-ray diffraction to be approximately 2.3855 Å.[3][4] This distance is sensitive to the nature of the ligands coordinated to the axial positions of the dirhodium core. [1] The coordination of Lewis bases (L) at these axial sites leads to an elongation of the Rh-Rh bond.[1] This "trans influence" is a result of the axial ligand donating electron density into the Rh-Rh σ^* antibonding orbital. The Rh-Rh bond length can vary in the range of 2.38 to 2.52 Å depending on the coordinating ligand.[1] For example, the Rh-Rh bond lengths are 2.421(4) Å, 2.427(1) Å, and 2.406(3) Å for adducts with triphenylstibine, triphenylarsine, and dibenzyl sulphide, respectively.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the Rh-Rh bond in dirhodium tetraacetate and its adducts, compiled from crystallographic and spectroscopic studies.

Parameter	Value	Conditions/Compo und	Reference(s)
Bond Length			
Rh-Rh Distance	2.3855 (5) Å	[Rh ₂ (OAc) ₄ (H ₂ O) ₂]	[3]
Rh-Rh Distance Range	2.38 - 2.52 Å	Dependent on axial ligand	[1]
Rh-Rh Distance	2.421 (4) Å	[Rh ₂ (OAc) ₄ (SbPh ₃) ₂]	[5]
Rh-Rh Distance	2.427 (1) Å	[Rh ₂ (OAc) ₄ (AsPh ₃) ₂]	[5]
Rh-Rh Distance	2.406 (3) Å	[Rh ₂ (OAc) ₄ (benzyl ₂ S) ₂]	[5]
Spectroscopy			
Rh-Rh Stretch (Raman)	~300 cm ⁻¹	Theoretical calculation for Rh(II)-Rh(II) dimers	[6]
UV-Vis λ_{max} (Band I)	~580 nm ($\pi^* \rightarrow \sigma^*$)	[Rh ₂ (OAc) ₄] in HEPES buffer	[7]
UV-Vis λ_{max} (Band II)	~450 nm	[Rh ₂ (OAc) ₄] in HEPES buffer, insensitive to axial ligand	[2][7]
XPS Binding Energy			
Rh 3d _{5/2} (Metallic Rh ⁰)	307.4 - 307.53 eV	Polycrystalline Rh foil	[8][9]
Rh 3d _{5/2} (Oxidized Rh ³⁺)	308.1 eV (as Rh ₂ O ₃)	Oxidized Rh species	[9]

Experimental Protocols

Synthesis of Dirhodium(II) Tetraacetate

A common laboratory synthesis involves the reaction of rhodium(III) chloride hydrate with acetic acid in the presence of a reducing agent, often an alcohol like ethanol, which also acts as a solvent. The mixture is refluxed, leading to the formation of the characteristic emerald-green dirhodium tetraacetate product.

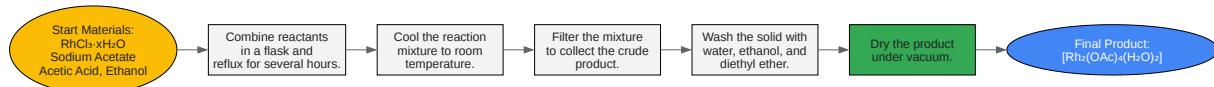
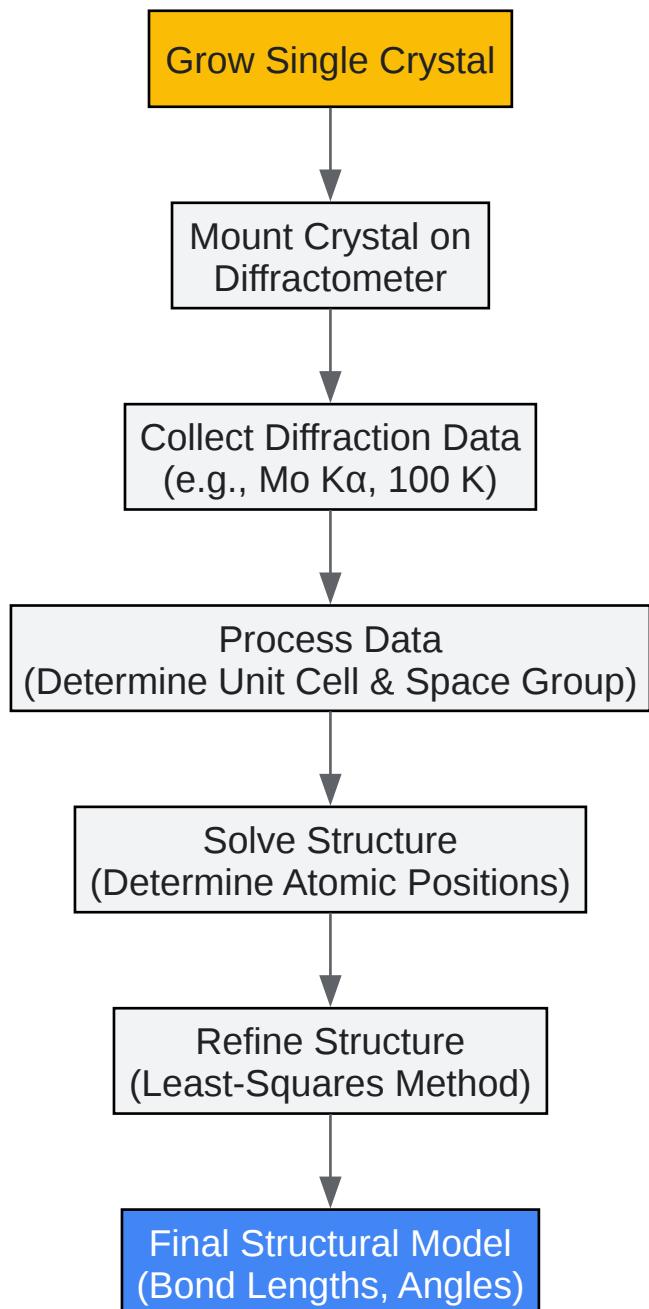
Figure 2: Synthesis Workflow for $[\text{Rh}_2(\text{OAc})_4]$ 

Figure 3: X-ray Crystallography Workflow

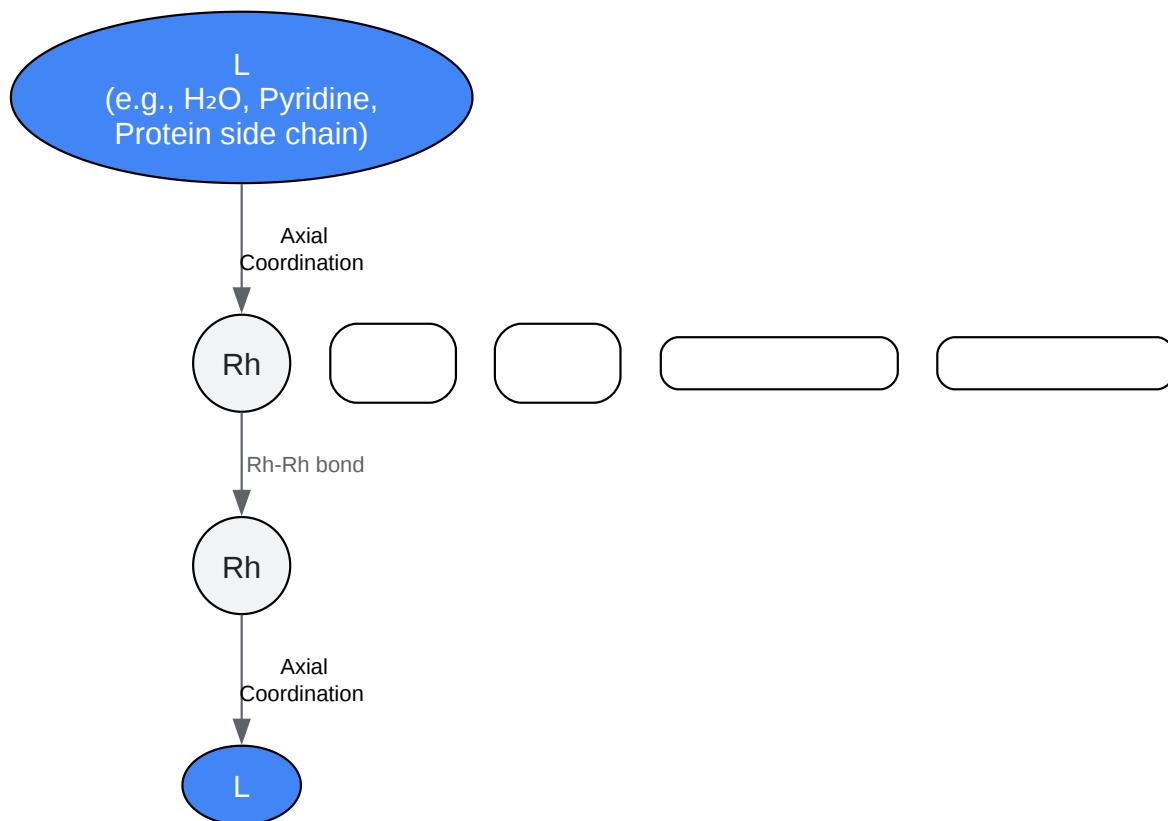


Figure 4: Axial Ligand Interaction

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